Cas no 878096-53-8 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate structure](https://ja.kuujia.com/scimg/cas/878096-53-8x500.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 878096-53-8
- AKOS033586069
- [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate
- EN300-26683749
- Z17777906
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate
-
- インチ: 1S/C16H25N3O4/c1-12(2)16(3,11-17)18-13(20)10-23-15(22)9-19-8-6-4-5-7-14(19)21/h12H,4-10H2,1-3H3,(H,18,20)
- InChIKey: ZSMPEUUMVOUMTM-UHFFFAOYSA-N
- ほほえんだ: O(CC(NC(C#N)(C)C(C)C)=O)C(CN1C(CCCCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 323.18450629g/mol
- どういたいしつりょう: 323.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 99.5Ų
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683749-0.05g |
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate |
878096-53-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetateに関する追加情報
Latest Research Insights on 878096-53-8 and [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate
The compound with CAS number 878096-53-8 and the specific product name [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of compounds being investigated for their potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. This research brief aims to synthesize the latest findings related to these compounds, providing a comprehensive overview of their chemical properties, biological activities, and potential clinical relevance.
Recent studies have highlighted the unique structural features of 878096-53-8, which include a cyano group and a carbamoyl moiety, making it a promising candidate for modulating enzymatic activity. The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate, on the other hand, has been explored for its ability to act as a prodrug, releasing active metabolites in a controlled manner. These properties are particularly relevant in the development of treatments for neurodegenerative diseases and cancer, where precise targeting and sustained release of therapeutic agents are critical.
One of the key findings from recent research is the compound's interaction with specific proteases and kinases, which play pivotal roles in cell signaling pathways. In vitro studies have demonstrated that 878096-53-8 exhibits potent inhibitory effects on certain serine proteases, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. Additionally, the prodrug [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate has shown improved bioavailability and reduced toxicity in preclinical models, addressing some of the challenges associated with conventional drug formulations.
Further investigations into the pharmacokinetics and pharmacodynamics of these compounds have revealed promising results. For instance, studies utilizing advanced analytical techniques such as LC-MS and NMR spectroscopy have provided detailed insights into the metabolic pathways and degradation products of 878096-53-8. These findings are instrumental in optimizing the drug's formulation and dosing regimens. Similarly, the prodrug's ability to cross the blood-brain barrier has been confirmed, opening new avenues for its application in treating central nervous system disorders.
Despite these advancements, several challenges remain. The synthesis of 878096-53-8 and its derivatives requires complex multi-step processes, which may limit large-scale production. Moreover, the long-term safety and efficacy of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate need to be rigorously evaluated in clinical trials. Future research directions may include the development of more efficient synthetic routes, as well as the exploration of combination therapies to enhance therapeutic outcomes.
In conclusion, the compounds 878096-53-8 and [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-oxoazepan-1-yl)acetate represent exciting prospects in the field of chemical biology and drug development. Their unique chemical structures and biological activities offer significant potential for addressing unmet medical needs. Continued research and collaboration across academia and industry will be essential to fully realize their therapeutic benefits and bring them closer to clinical application.
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